[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine
Description
[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine is a pyrazole-derived compound featuring a 2-methylpiperidinylmethyl substituent at the pyrazole’s 5-position and a methanamine group at the 4-position. Its molecular formula is C₁₂H₂₂N₄, with a calculated molecular weight of 222.33 g/mol.
Properties
IUPAC Name |
[1-methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-10-5-3-4-6-16(10)9-12-11(7-13)8-14-15(12)2/h8,10H,3-7,9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHFOWMKVDSTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=NN2C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives with piperidine-based reagents under controlled conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Substitution Reagents: Alkyl halides, sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity and potential therapeutic uses.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of [1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituent groups, heterocyclic systems, and electronic properties. Below is a detailed comparison based on evidence from synthetic, commercial, and structural databases:
Table 1: Structural and Functional Comparison
Key Findings :
Piperidine vs. Morpholine Substituents :
- The 2-methylpiperidine group in the target compound enhances lipophilicity compared to morpholine (), favoring blood-brain barrier penetration for CNS applications. Morpholine’s oxygen atom improves aqueous solubility but reduces metabolic stability .
Positional Isomerism (2- vs. 3-Methylpiperidine) :
- The 2-methylpiperidine isomer (target compound) may exhibit distinct conformational preferences compared to the 3-methyl analog (), affecting binding to sterically sensitive targets like sigma-1 receptors .
Trifluoromethyl Substitution :
- The CF₃ group in and introduces strong electron-withdrawing effects, stabilizing the pyrazole ring against oxidative degradation. This modification is common in kinase inhibitors and antifungal agents .
Heterocyclic Extensions :
- The oxadiazole-pyrimidine system () expands interaction capabilities, making such derivatives suitable for targeting ATP-binding pockets in enzymes .
Biological Activity
[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine, also known by its CAS number 1201935-36-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 222.3 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H18N4 |
| Molecular Weight | 222.3 g/mol |
| Boiling Point | Not available |
| Log P (octanol-water) | 0.36 |
| Solubility | High GI absorption |
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values ranging from 2.43 to 14.65 μM in some studies .
Mechanisms of Action:
- Inhibition of Enzymes: Pyrazole derivatives can inhibit key enzymes involved in cancer cell proliferation such as topoisomerase II and EGFR (Epidermal Growth Factor Receptor) which are crucial for DNA replication and repair.
- Microtubule Disruption: Some studies have reported that these compounds affect microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Multiple Pathways: The compound may engage multiple signaling pathways, including those related to angiogenesis and metastasis.
Anti-inflammatory and Antimicrobial Properties
In addition to anticancer effects, pyrazole derivatives have demonstrated anti-inflammatory and antimicrobial activities. They have been studied for their potential to modulate inflammatory responses and inhibit bacterial growth .
Study on Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer activity against various tumor types. Among them, this compound showed promising results with significant inhibition of cell proliferation in vitro .
Clinical Applications
The compound has been investigated for its potential use in combination therapies aimed at enhancing the efficacy of existing cancer treatments. Its ability to selectively target cancer cells while sparing normal cells presents a valuable opportunity for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
